(R)-alpha-(Trifluoromethyl)-2-aminosuccinic acid
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Overview
Description
®-alpha-(Trifluoromethyl)-2-aminosuccinic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to an amino acid backbone. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of organic molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods: Industrial production of ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, difluoromethylated compounds, and various substituted amino acids.
Scientific Research Applications
®-alpha-(Trifluoromethyl)-2-aminosuccinic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of materials with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.
Trifluoroacetic acid: Commonly used as a reagent in peptide synthesis.
Trifluoromethyl ethers: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid stands out due to its combination of an amino acid backbone with a trifluoromethyl group, providing unique properties such as enhanced stability and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
(2R)-2-amino-2-(trifluoromethyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJLKKGMIXBLGL-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@@](C(=O)O)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.